Humanes Adrenomedullin

Übersicht

Beschreibung

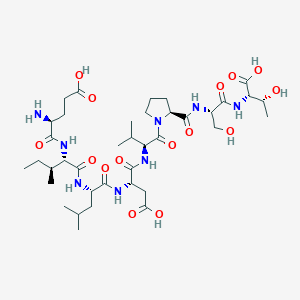

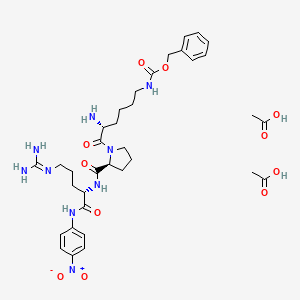

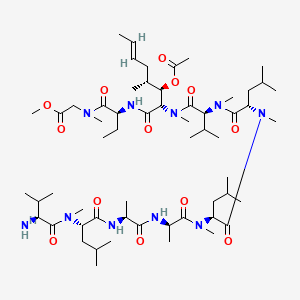

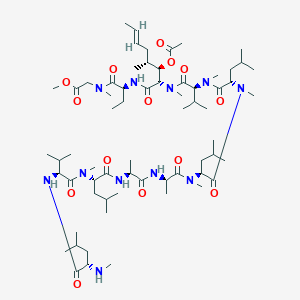

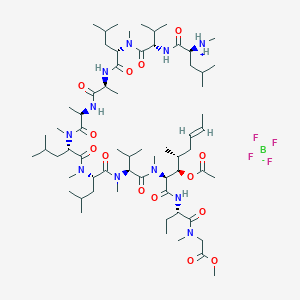

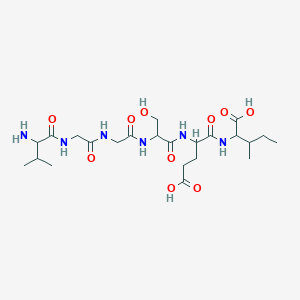

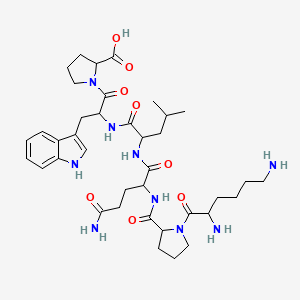

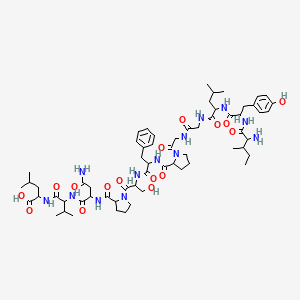

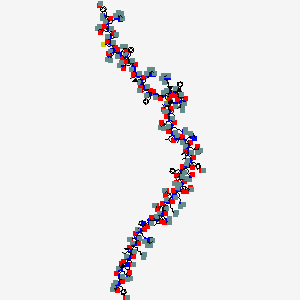

Adrenomedullin (AM) (1-52), human is a 52-amino acid peptide, which affects cell proliferation and angiogenesis in cancer.

Wissenschaftliche Forschungsanwendungen

Behandlung von entzündlichen Darmerkrankungen

Humanes Adrenomedullin (AM), ein blutdrucksenkendes Peptid, hat eine nachgewiesene Antikollitis-Aktivität {svg_1}. Eine Studie zeigte, dass eine Polyethylenglykol (PEG)-ylierte Form von AM, bekannt als 20 kDa PEG-AM (20kPEG-AM), die Produktion von cyclischem Adenosinmonophosphat in Zellen stimulierte und eine Halbwertszeit von 7,4 Stunden nach subkutaner Verabreichung bei Mäusen aufwies {svg_2}. Die Studie deutete darauf hin, dass 20kPEG-AM ein vielversprechender therapeutischer Kandidat für die Behandlung humaner entzündlicher Darmerkrankungen ist {svg_3}.

Vasodilatation und positive Inotropie

AM wurde ursprünglich als vasodilatierendes Peptid identifiziert, das aus einem menschlichen Phäochromozytom stammt {svg_4}. Es wirkt als Vasodilatator und positiver Inotrop, d. h. es kann die Kontraktionskraft des Herzmuskels erhöhen {svg_5}.

Diuretische und Natriuretische Wirkungen

AM wirkt als Diuretikum und Natriuretikum und fördert die Ausscheidung von Natrium und Wasser durch die Nieren {svg_6}. Dies kann dazu beitragen, den Flüssigkeits- und Elektrolythaushalt im Körper zu regulieren {svg_7}.

Entzündungshemmende und antioxidative Wirkungen

AM hat entzündungshemmende, antioxidative und immunmodulatorische Wirkungen {svg_8}. Es kann durch Hypoxie, entzündungsinduzierende Zytokine, virale oder bakterielle Substanzen, Scherkraft und Leckage von Blutgefäßen hochreguliert werden {svg_9}.

Antifibrotische und Anti-Apoptotische Wirkungen

AM hat antifibrotische und anti-apoptotische Wirkungen {svg_10}. Dies bedeutet, dass es die Bildung von überschüssigem faserigem Bindegewebe (Fibrose) verhindern und den programmierten Zelltod (Apoptose) hemmen kann {svg_11}.

Angiogenese und Wundheilung

AM und AM1-Rezeptoren sind entscheidend für die Angiogenese (Bildung neuer Blutgefäße) und die vaskuläre Homöostase {svg_12}. AM hat auch wundheilende Eigenschaften {svg_13}.

Antibakterielle Eigenschaften

AM hat antimikrobielle Eigenschaften und bietet eine weitere potenzielle Anwendung bei der Behandlung von Infektionen {svg_14}.

Regulation der Herz-Kreislauf-Funktion

AM ist an der Aufrechterhaltung der Herz-Kreislauf-Funktion beteiligt {svg_15}. Bei hypertensiven Patienten ist der AM-Spiegel im Plasma hochreguliert {svg_16}.

Wirkmechanismus

Target of Action

Adrenomedullin (ADM) is a multifunctional peptide involved in various physiological functions including vasodilation, hormone secretion, antimicrobial defense, cellular growth, and angiogenesis . It is expressed ubiquitously and participates in several pathophysiological processes such as hypertension, renal failure, septic shock, retinopathy, or tumorigenesis . In neurons, ADM and related peptides are associated with some structural and functional cytoskeletal proteins that interfere with microtubule dynamics .

Mode of Action

ADM exerts its effects through an autocrine/paracrine mode of action . It stimulates the intracellular accumulation of cyclic AMP (cAMP) in cells expressing the ADM receptor . This interaction with its targets leads to various changes, including vasodilation, bronchodilatation, antimicrobial defense, growth and hormone regulation, angiogenesis, and apoptosis .

Biochemical Pathways

ADM is associated with some structural and functional cytoskeletal proteins that interfere with microtubule dynamics . It may intervene in neuronal dysfunction through other mechanisms such as immune and inflammatory response, apoptosis, or calcium dyshomeostasis . ADM-induced natriuresis is caused by an increase in glomerular filtration rate and a decrease in distal tubular sodium reabsorption .

Pharmacokinetics

The bioavailability of ADM is improved after subcutaneous administration in rats, which is probably due to the superior resistance of ADM towards endogenous proteases and its reduced clearance from the blood . The use of antibodies that bind to the N-terminus of ADM results in an overall increase of circulating ADM levels .

Result of Action

ADM has various effects at the molecular and cellular level. It is a potent vasodilator, acting directly on the renal, cerebral, mesenteric, pulmonary, and systemic circulations, including the vascular supply of the skeleton . It also stimulates the growth of new blood vessels (angiogenesis) and increases the tolerance of cells to oxidative stress and hypoxic injury .

Action Environment

The action of ADM can be influenced by environmental factors. For example, in conditions of severe inflammation, such as burns, pancreatitis, and systemic inflammatory response syndrome associated with sepsis, ADM levels are markedly elevated . Furthermore, ADM levels are increased during sepsis, and correlate with the extent of vasodilation, as well as with disease severity and mortality .

Biochemische Analyse

Biochemical Properties

Human adrenomedullin plays a crucial role in biochemical reactions by interacting with specific receptors and biomolecules. It primarily binds to the adrenomedullin 1 receptor, which is a complex of the calcitonin receptor-like receptor and receptor activity-modifying protein 2 or 3. This interaction leads to the activation of adenylate cyclase and the subsequent accumulation of cyclic adenosine monophosphate (cAMP) within cells. Human adrenomedullin also interacts with other proteins such as human serum albumin, which can enhance its stability and bioavailability .

Cellular Effects

Human adrenomedullin exerts various effects on different cell types and cellular processes. It has been shown to promote cell proliferation, migration, and invasion in cancer cell lines and endothelial cells. Human adrenomedullin influences cell signaling pathways by activating the cAMP-dependent pathway, which can lead to changes in gene expression and cellular metabolism. Additionally, human adrenomedullin has been found to enhance angiogenesis, which is the formation of new blood vessels, by stimulating endothelial cell proliferation and migration .

Molecular Mechanism

The molecular mechanism of human adrenomedullin involves its binding to the adrenomedullin 1 receptor, leading to the activation of adenylate cyclase and the production of cAMP. This increase in cAMP levels activates protein kinase A, which then phosphorylates various target proteins, resulting in changes in gene expression and cellular function. Human adrenomedullin can also interact with other receptors, such as the calcitonin receptor-like receptor, to exert its effects. These interactions can lead to enzyme activation or inhibition and alterations in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of human adrenomedullin can change over time. The stability and degradation of human adrenomedullin are influenced by its interactions with proteins such as human serum albumin, which can protect it from proteolytic degradation. Long-term effects of human adrenomedullin on cellular function have been observed in both in vitro and in vivo studies. These effects include sustained changes in gene expression, cell proliferation, and angiogenesis .

Dosage Effects in Animal Models

The effects of human adrenomedullin vary with different dosages in animal models. At low doses, human adrenomedullin can promote vasodilation and angiogenesis without causing significant adverse effects. At high doses, human adrenomedullin may lead to toxic effects, such as hypotension and increased vascular permeability. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological response .

Metabolic Pathways

Human adrenomedullin is involved in various metabolic pathways, including those related to vasodilation and angiogenesis. It interacts with enzymes such as adenylate cyclase, which catalyzes the conversion of adenosine triphosphate to cAMP. Human adrenomedullin also affects metabolic flux and metabolite levels by modulating the activity of enzymes and signaling pathways involved in cellular metabolism .

Transport and Distribution

Human adrenomedullin is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. For example, human serum albumin can bind to human adrenomedullin, enhancing its stability and prolonging its circulation time in the bloodstream. This interaction also affects the localization and accumulation of human adrenomedullin in various tissues .

Subcellular Localization

The subcellular localization of human adrenomedullin is influenced by targeting signals and post-translational modifications. Human adrenomedullin can be directed to specific compartments or organelles within the cell, where it can exert its biological effects. These targeting signals and modifications play a crucial role in determining the activity and function of human adrenomedullin within the cell .

Eigenschaften

IUPAC Name |

(3S)-3-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(4R,7S,13S,16S,19R)-19-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-13-benzyl-16-(3-carbamimidamidopropyl)-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-4-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[2-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C264H406N80O77S3/c1-19-132(10)207(335-200(366)120-294-216(377)160(78-84-189(270)355)308-234(395)171(107-142-52-30-24-31-53-142)322-237(398)176(112-196(277)362)324-238(399)175(111-195(276)361)323-230(391)166(90-101-422-18)312-245(406)182(123-346)332-229(390)163(81-87-192(273)358)309-220(381)156(60-42-95-289-261(280)281)302-215(376)151(269)103-144-66-72-148(352)73-67-144)253(414)315-159(63-45-98-292-264(286)287)226(387)331-183(124-347)246(407)320-170(106-141-50-28-23-29-51-141)219(380)295-119-199(365)301-185-126-423-424-127-186(334-256(417)210(137(15)349)336-201(367)121-296-218(379)169(105-140-48-26-22-27-49-140)319-224(385)157(307-247(185)408)61-43-96-290-262(282)283)248(409)342-212(139(17)351)258(419)338-206(131(8)9)252(413)316-164(82-88-193(274)359)227(388)303-152(56-34-38-91-265)221(382)318-168(102-129(4)5)233(394)298-135(13)214(375)317-174(110-147-117-288-128-297-147)236(397)311-165(83-89-194(275)360)232(393)340-208(133(11)20-2)254(415)328-172(109-146-70-76-150(354)77-71-146)235(396)310-162(80-86-191(272)357)228(389)321-173(108-143-54-32-25-33-55-143)242(403)341-211(138(16)350)257(418)329-180(116-204(372)373)240(401)305-154(58-36-40-93-267)222(383)326-178(114-202(368)369)239(400)304-153(57-35-39-92-266)223(384)327-179(115-203(370)371)241(402)325-177(113-197(278)363)243(404)337-205(130(6)7)251(412)299-136(14)259(420)343-99-46-64-187(343)249(410)313-158(62-44-97-291-263(284)285)225(386)330-181(122-345)244(405)306-155(59-37-41-94-268)231(392)339-209(134(12)21-3)255(416)333-184(125-348)260(421)344-100-47-65-188(344)250(411)314-161(79-85-190(271)356)217(378)293-118-198(364)300-167(213(279)374)104-145-68-74-149(353)75-69-145/h22-33,48-55,66-77,117,128-139,151-188,205-212,345-354H,19-21,34-47,56-65,78-116,118-127,265-269H2,1-18H3,(H2,270,355)(H2,271,356)(H2,272,357)(H2,273,358)(H2,274,359)(H2,275,360)(H2,276,361)(H2,277,362)(H2,278,363)(H2,279,374)(H,288,297)(H,293,378)(H,294,377)(H,295,380)(H,296,379)(H,298,394)(H,299,412)(H,300,364)(H,301,365)(H,302,376)(H,303,388)(H,304,400)(H,305,401)(H,306,405)(H,307,408)(H,308,395)(H,309,381)(H,310,396)(H,311,397)(H,312,406)(H,313,410)(H,314,411)(H,315,414)(H,316,413)(H,317,375)(H,318,382)(H,319,385)(H,320,407)(H,321,389)(H,322,398)(H,323,391)(H,324,399)(H,325,402)(H,326,383)(H,327,384)(H,328,415)(H,329,418)(H,330,386)(H,331,387)(H,332,390)(H,333,416)(H,334,417)(H,335,366)(H,336,367)(H,337,404)(H,338,419)(H,339,392)(H,340,393)(H,341,403)(H,342,409)(H,368,369)(H,370,371)(H,372,373)(H4,280,281,289)(H4,282,283,290)(H4,284,285,291)(H4,286,287,292)/t132-,133-,134-,135-,136-,137+,138+,139+,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,205-,206-,207-,208-,209-,210-,211-,212-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCUCJFASIJEOE-NPECTJMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC2CSSCC(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC2=O)CCCNC(=N)N)CC3=CC=CC=C3)C(C)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)N7CCCC7C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)N8CCCC8C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CC9=CC=C(C=C9)O)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CCCNC(=N)N)CC3=CC=CC=C3)[C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC9=CC=C(C=C9)O)C(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C264H406N80O77S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

6029 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148498-78-6 | |

| Record name | Adrenomedullin (human) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148498786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 148498-78-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.